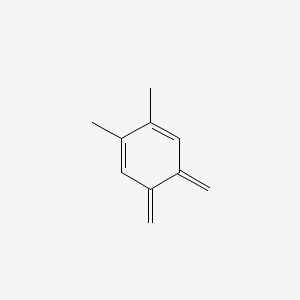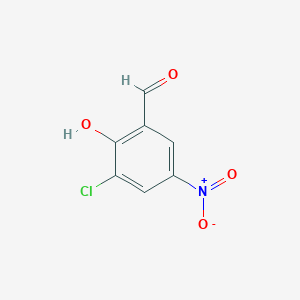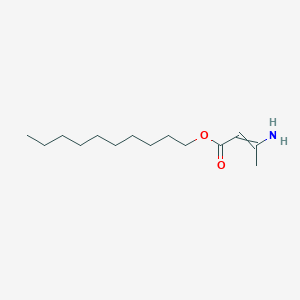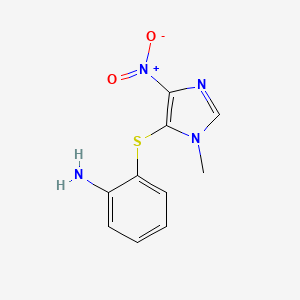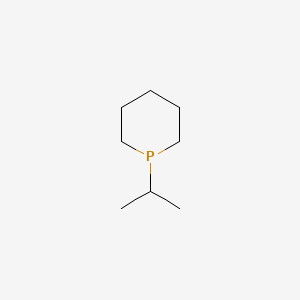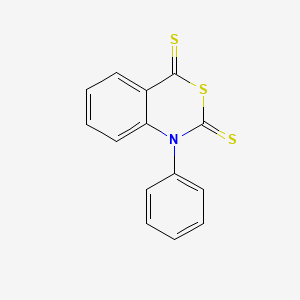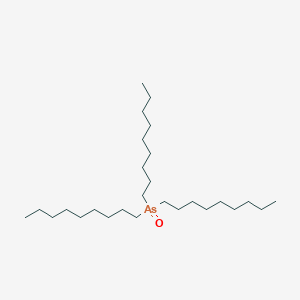
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with butoxymethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butoxymethyl alcohol with 3,3-dimethyl-2-oxopropanoic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methoxymethyl)-3,3-dimethyloxolan-2-one
- 5-(Ethoxymethyl)-3,3-dimethyloxolan-2-one
- 5-(Propoxymethyl)-3,3-dimethyloxolan-2-one
Uniqueness
5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
54550-86-6 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
5-(butoxymethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-13-8-9-7-11(2,3)10(12)14-9/h9H,4-8H2,1-3H3 |
Clave InChI |
CMFLKRNRMDPOLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1CC(C(=O)O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


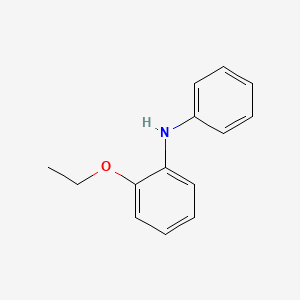
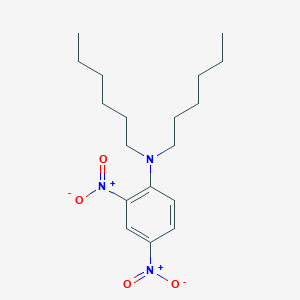
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
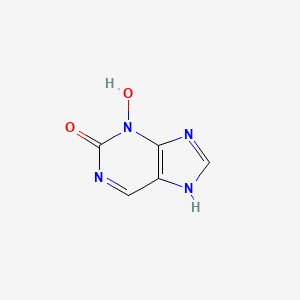
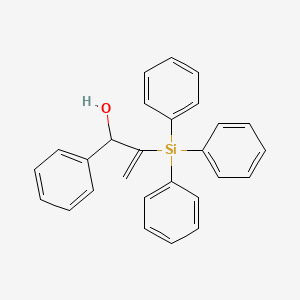
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
